molecular formula C25H27N5O3 B11141210 6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11141210
M. Wt: 445.5 g/mol
InChI Key: YITNONNEBUJSRJ-UHFFFAOYSA-N
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Description

The compound “6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide” is a complex organic molecule that features multiple functional groups, including an imine, an oxo group, and a carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including:

    Formation of the triazatricyclo structure: This could be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the imine group: This could be done via a condensation reaction between an amine and an aldehyde or ketone.

    Attachment of the 4-methoxyphenyl group: This could be achieved through a Friedel-Crafts alkylation reaction.

    Formation of the carboxamide group: This could be done via an amidation reaction.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesis equipment and high-throughput screening methods to identify the best reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation reactions, particularly at the imine and methoxyphenyl groups.

    Reduction: Reduction reactions could target the oxo group and the imine group.

    Substitution: The aromatic ring could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

This compound could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications as a drug candidate due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-imino-7-[2-(4-hydroxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • 6-imino-7-[2-(4-chlorophenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Uniqueness

The uniqueness of the compound lies in its specific functional groups and their arrangement, which could confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C25H27N5O3

Molecular Weight

445.5 g/mol

IUPAC Name

6-imino-7-[2-(4-methoxyphenyl)ethyl]-N-(2-methylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C25H27N5O3/c1-16(2)15-27-24(31)19-14-20-23(28-21-6-4-5-12-29(21)25(20)32)30(22(19)26)13-11-17-7-9-18(33-3)10-8-17/h4-10,12,14,16,26H,11,13,15H2,1-3H3,(H,27,31)

InChI Key

YITNONNEBUJSRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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